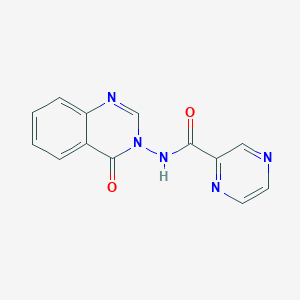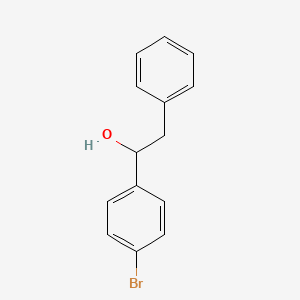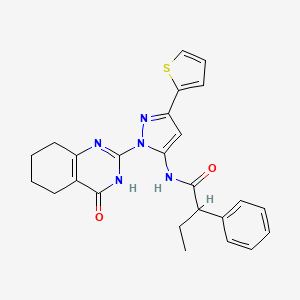![molecular formula C23H19N3O4S2 B2530021 methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 440326-59-0](/img/structure/B2530021.png)
methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to possess a variety of biological activities. The thieno[3,2-d]pyrimidine core is a crucial structural motif in medicinal chemistry, often associated with dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives typically involves the use of key intermediates such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further functionalized. For instance, the synthesis of a potent dual inhibitor of human TS and DHFR involved the conversion of this intermediate to a 5-bromo-substituted compound followed by an Ullmann reaction . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis, involving halogenation, coupling reactions, and protective group strategies .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as observed in crystal structures of related compounds . The pyrimidine ring's inclination relative to the benzene ring is a notable feature, influencing the compound's intermolecular interactions and potentially its biological activity.
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including the formation of silver salts, as seen in the synthesis of antimicrobial agents . The reactivity of these compounds is often dictated by the substituents on the pyrimidine ring, which can be strategically modified to enhance biological activity or to introduce new functional groups for further synthetic elaboration .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms within the molecule can affect its solubility, stability, and reactivity. The electronic properties of the substituents can also impact the compound's acidity or basicity, as well as its ability to form hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides
Research has shown that compounds similar to methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, particularly 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit a folded conformation. This conformation is stabilized by intramolecular hydrogen bonds, which is significant in understanding the structural properties of these compounds (Subasri et al., 2016).
Synthesis and Derivatives
Synthesis of Heterocyclic Systems
Methyl esters similar to the subject compound have been used in the synthesis of various heterocyclic systems, such as pyrimidinones and pyridazinones. These syntheses are crucial for developing new compounds with potential biological activities (Toplak et al., 1999).Preparation of Fused Pyrimidinones
Compounds like methyl 2-benzoylamino-3-dimethylaminopropenoate have been used to prepare derivatives of pyrido and pyrimido pyrimidines, indicating a method for synthesizing complex structures related to the core compound (Stanovnik et al., 1990).
Biological Activity and Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Some derivatives, particularly thieno[2,3-d]pyrimidine antifolates, show potent inhibitory activities against thymidylate synthase and dihydrofolate reductase. This indicates potential applications in anticancer therapy (Gangjee et al., 2008).Anti-Helicobacter pylori Agents
Derivatives based on the benzimidazole scaffold similar to the core compound have shown potent activities against Helicobacter pylori, a significant gastric pathogen. These compounds meet crucial microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This demonstrates the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXNKFYUQNHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)
![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)
![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)
![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)
![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)